
(3beta)-7-Hydroxy-17-oxoandrost-5-en-3-yl 1-oxopentane-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Androst-5-en-17-one,7-hydroxy-3-[[(1-oxopentyl)sulfonyl]oxy]-,(3beta,7beta)-(9ci) is a synthetic steroid compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Androst-5-en-17-one,7-hydroxy-3-[[(1-oxopentyl)sulfonyl]oxy]-,(3beta,7beta)-(9ci) involves multiple steps. One common method includes the protection of the 5,6-double bond in 3β-acetoxyandrosta-5,15-dien-17-one using sulphuryl chloride–pyridine to form the 5α,6β-dichloro-derivative. This is followed by acid-catalyzed migration of the remaining double bond from Δ15 to Δ14 and subsequent hydration with diborane .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis typically involves standard organic chemistry techniques and reagents, ensuring high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Androst-5-en-17-one,7-hydroxy-3-[[(1-oxopentyl)sulfonyl]oxy]-,(3beta,7beta)-(9ci) undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogenating agents like thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Androst-5-en-17-one,7-hydroxy-3-[[(1-oxopentyl)sulfonyl]oxy]-,(3beta,7beta)-(9ci) has been explored for various scientific research applications:
Chemistry: Used as a precursor in the synthesis of other steroid compounds.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anabolic effects.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of Androst-5-en-17-one,7-hydroxy-3-[[(1-oxopentyl)sulfonyl]oxy]-,(3beta,7beta)-(9ci) involves its interaction with specific molecular targets and pathways. It may act on androgen receptors, influencing gene expression and protein synthesis. The compound’s effects on cellular processes are mediated through its binding to these receptors and subsequent activation of signaling cascades .
Comparación Con Compuestos Similares
Similar Compounds
Androstenediol: An endogenous weak androgen and estrogen steroid hormone.
Epiandrosterone: A steroid hormone with weak androgenic activity.
Androsterone: An endogenous steroid hormone and neurosteroid.
Uniqueness
Androst-5-en-17-one,7-hydroxy-3-[[(1-oxopentyl)sulfonyl]oxy]-,(3beta,7beta)-(9ci) is unique due to its specific structural modifications, which may confer distinct biological activities compared to other similar compounds. Its sulfonyl group and specific hydroxylation pattern differentiate it from other androstane steroids, potentially leading to unique interactions with molecular targets and pathways .
Propiedades
Número CAS |
216063-02-4 |
|---|---|
Fórmula molecular |
C24H36O6S |
Peso molecular |
452.6 g/mol |
Nombre IUPAC |
[(3S,7R,8R,9S,10R,13S,14S)-7-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] 1-oxopentane-1-sulfonate |
InChI |
InChI=1S/C24H36O6S/c1-4-5-6-21(27)31(28,29)30-16-9-11-23(2)15(13-16)14-19(25)22-17-7-8-20(26)24(17,3)12-10-18(22)23/h14,16-19,22,25H,4-13H2,1-3H3/t16-,17-,18-,19-,22-,23-,24-/m0/s1 |
Clave InChI |
UFDCDYZORZYDRT-NWFWWTBRSA-N |
SMILES isomérico |
CCCCC(=O)S(=O)(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@H](C=C2C1)O)CCC4=O)C)C |
SMILES canónico |
CCCCC(=O)S(=O)(=O)OC1CCC2(C3CCC4(C(C3C(C=C2C1)O)CCC4=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


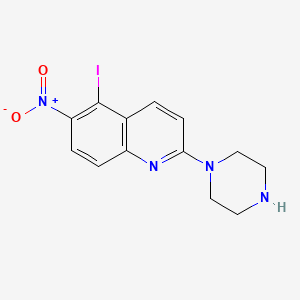

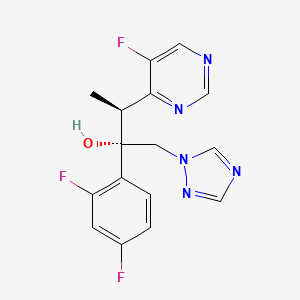
![2-[(5E)-5-[(2Z)-2-(3-ethyl-1,3-benzoxazol-2-ylidene)ethylidene]-4-oxo-3-phenyl-2-sulfanylideneimidazolidin-1-yl]acetic acid](/img/structure/B13817035.png)
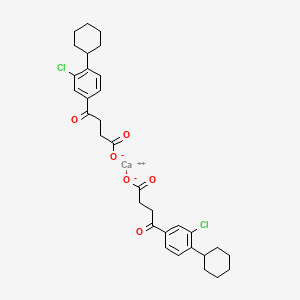
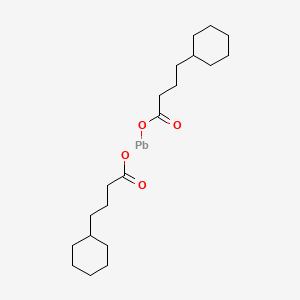


![5-Iodo-2-[[4-(phenoxymethyl)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13817077.png)
![6H-Thieno[2,3-b]thiopyran](/img/structure/B13817079.png)
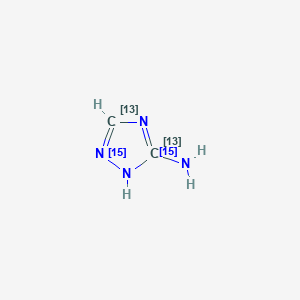
![2-[(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino]benzoic acid](/img/structure/B13817088.png)
![tert-butyl N-[(2S)-1-(hydroxyamino)propan-2-yl]carbamate](/img/structure/B13817094.png)
![2,3,8,9,10-pentachloro-6-methyl-6H-dibenzo[c,e][1,2]thiazine 5,5-dioxide](/img/structure/B13817099.png)
